4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide
Overview
Description
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The methoxy and methyl substituents can be introduced through selective alkylation reactions.
The benzenesulfonamide group is typically introduced through a sulfonation reaction, where the indole derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the cyclohexyl group to the indole derivative, which can be achieved through a variety of methods, including Grignard reactions or Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation can be used.
Major Products
Oxidation: Formation of 4-cyclohexyl-N-[2-(5-hydroxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide.
Reduction: Formation of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenamine.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. For example, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme .
Comparison with Similar Compounds
Similar Compounds
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) that also inhibits COX enzymes.
Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.
Uniqueness
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide is unique due to its specific structural features, such as the cyclohexyl group and the methoxy-substituted indole moiety. These features may confer distinct pharmacokinetic and pharmacodynamic properties, potentially leading to improved efficacy and reduced side effects compared to other similar compounds .
Properties
IUPAC Name |
4-cyclohexyl-N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-17-22(23-16-20(29-2)10-13-24(23)26-17)14-15-25-30(27,28)21-11-8-19(9-12-21)18-6-4-3-5-7-18/h8-13,16,18,25-26H,3-7,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBZFWMYSVVWMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)CCNS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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